Acetoxyacetic anhydride

Vue d'ensemble

Description

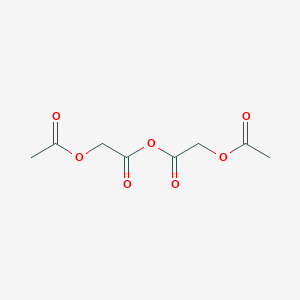

Acetoxyacetic anhydride is an organic compound with the molecular formula C6H8O5. It is a derivative of acetic anhydride and contains an acetoxy group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Acetoxyacetic anhydride can be synthesized through the acetylation of acetic acid derivatives. One common method involves the reaction of acetic anhydride with acetic acid in the presence of a catalyst such as phosphorus oxide . This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale acetylation processes. These processes often involve the use of acetic anhydride and acetic acid as starting materials, with catalysts to enhance the reaction efficiency . The production methods are designed to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions: Acetoxyacetic anhydride undergoes various chemical reactions, including nucleophilic acyl substitution, hydrolysis, and esterification . These reactions are influenced by the presence of the acetoxy group, which can act as a leaving group in substitution reactions.

Common Reagents and Conditions:

Nucleophilic Acyl Substitution: This reaction involves nucleophiles such as amines or alcohols reacting with this compound to form amides or esters, respectively.

Hydrolysis: In the presence of water, this compound hydrolyzes to form acetic acid and acetoxyacetic acid.

Esterification: Reacting with alcohols under acidic conditions forms esters.

Major Products:

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Acids: Formed from hydrolysis reactions.

Applications De Recherche Scientifique

Chemical Synthesis

Acetylation Reactions

Acetoxyacetic anhydride is primarily utilized as an acetylating agent in organic synthesis. It facilitates the introduction of acetyl groups into various substrates, which is crucial for the production of pharmaceuticals and agrochemicals. For instance, it can acetylate amines to form acetamides, which are important intermediates in drug synthesis .

Synthesis of Complex Molecules

The compound plays a role in synthesizing complex molecules by enabling selective functionalization. Its reactivity allows for the modification of alcohols and phenols to yield acetylated products that serve as precursors for more complex structures in medicinal chemistry .

Polymer Chemistry

Polymerization Processes

Recent studies have demonstrated that this compound can undergo polymerization to form cross-linked polyketones. This process can be conducted under controlled conditions to produce functional porous polymers that possess catalytic properties . The ability to copolymerize with amino acids, such as l-histidine, further enhances its utility in developing materials with specific functionalities for catalysis and adsorption applications.

Functional Nanoporous Materials

The copolymerization of this compound with l-histidine results in nitrogen-doped functional nanoporous polymers. These materials exhibit unique acid-base properties and have potential applications in heterogeneous catalysis, particularly for reactions requiring specific catalytic environments .

Medicinal Chemistry

Drug Development

this compound is significant in the pharmaceutical industry for synthesizing various drugs. It is involved in the acetylation of key intermediates, facilitating the production of compounds like aspirin (acetylsalicylic acid) through the acetylation of salicylic acid . Additionally, it is used to modify nucleosides, enhancing their bioavailability and therapeutic efficacy .

Industrial Applications

Production of Cellulose Derivatives

In industrial applications, this compound is employed for the acetylation of cellulose to produce cellulose acetate. This material is widely used in photographic films, coatings, and cigarette filters due to its favorable properties such as transparency and film-forming ability . The process involves treating cellulose with acetic anhydride under acidic conditions to achieve desired degrees of substitution.

Summary Table of Applications

| Application Area | Specific Uses | Remarks |

|---|---|---|

| Chemical Synthesis | Acetylation of amines and phenols | Important for drug synthesis |

| Polymer Chemistry | Polymerization to form functional porous materials | Catalytic applications |

| Medicinal Chemistry | Synthesis of pharmaceuticals like aspirin | Enhances drug efficacy |

| Industrial Applications | Production of cellulose acetate | Widely used in films and coatings |

Mécanisme D'action

The mechanism of action of acetoxyacetic anhydride involves nucleophilic acyl substitution reactions. The acetoxy group acts as a leaving group, allowing nucleophiles to attack the carbonyl carbon, leading to the formation of new compounds . This mechanism is crucial in its role as an acetylating agent in various chemical reactions.

Comparaison Avec Des Composés Similaires

Acetic Anhydride: A simpler anhydride with the formula (CH3CO)2O, widely used in organic synthesis.

Propionic Anhydride: Another anhydride with a similar structure but with a propionyl group instead of an acetyl group.

Uniqueness: Acetoxyacetic anhydride is unique due to the presence of the acetoxy group, which provides distinct reactivity and applications compared to other anhydrides. Its ability to participate in specific acetylation reactions makes it valuable in both research and industrial contexts .

Activité Biologique

Acetoxyacetic anhydride (AAA) is a chemical compound of significant interest due to its biological activity and potential applications in various fields, including pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and relevant case studies.

Chemical Structure and Properties

This compound is an anhydride derived from acetic acid, characterized by its reactive acetoxy groups. Its chemical formula is , and it is typically utilized as a reagent in organic synthesis for acetylation reactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to modify biological macromolecules through acetylation. This modification can affect protein function, enzyme activity, and cellular signaling pathways. The following are key mechanisms through which AAA exerts its biological effects:

- Acetylation of Proteins : this compound can acetylate amino acids in proteins, altering their structure and function. This process can modulate enzymatic activity and protein-protein interactions.

- Inhibition of Enzymatic Activity : Studies indicate that AAA can inhibit certain enzymes by modifying their active sites through acetylation, leading to decreased metabolic activity in target cells.

- Cell Membrane Interaction : The compound may interact with cell membranes, affecting permeability and potentially leading to cytotoxic effects.

Toxicity Profile

The toxicity of this compound has been evaluated in various studies. Key findings include:

- Acute Toxicity : Inhalation studies have shown that exposure to high concentrations (400 ppm) can result in significant mortality rates (40%) within the first 6 hours. Lower concentrations (1-20 ppm) demonstrated respiratory tract irritation without systemic effects .

- Irritation Effects : Clinical observations from long-term exposure studies indicated minimal to moderate irritation in the respiratory tract, particularly at higher concentrations (20 ppm). Histopathological examinations revealed epithelial hyperplasia and inflammatory responses in exposed animals .

- Genotoxicity : In vitro assays have shown no evidence of mutagenicity in bacterial tests (Ames test), suggesting that AAA does not pose a significant genetic risk under standard conditions .

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Pharmaceutical Applications : Research has demonstrated the use of AAA in synthesizing novel acetylated compounds with enhanced pharmacological properties. For instance, derivatives produced via acetylation exhibited improved solubility and bioavailability compared to their parent compounds.

- Agricultural Use : this compound has been investigated for its potential as a pesticide formulation. Studies indicated that compounds derived from AAA showed effective antimicrobial properties against various pathogens, suggesting a role in crop protection strategies.

- Toxicological Assessments : Longitudinal studies on inhalation exposure provided insights into the recovery processes following cessation of exposure, indicating that many irritative effects were reversible after a 13-week recovery period .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

(2-acetyloxyacetyl) 2-acetyloxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O7/c1-5(9)13-3-7(11)15-8(12)4-14-6(2)10/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REFJMHFIKYREHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)OC(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441070 | |

| Record name | Acetic acid, (acetyloxy)-, anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25769-61-3 | |

| Record name | Acetic acid, (acetyloxy)-, anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.